molecular formula C10H8F3N3 B575616 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 182923-55-3

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Número de catálogo: B575616
Número CAS: 182923-55-3
Peso molecular: 227.19
Clave InChI: ATZQHBMKRKOPKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, making it an interesting subject for research in medicinal chemistry, agrochemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with various reagents under specific conditions. One common method includes the use of microwave-assisted treatment with terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . Another approach involves the use of Rhodium(II) acetate as a catalyst for [3+2] cycloaddition reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Antidiabetic Agents

One of the notable applications of this compound is in the development of antidiabetic medications. For instance, derivatives of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been synthesized and evaluated for their efficacy in treating type 2 diabetes mellitus. The compound serves as a precursor in the synthesis of Teneligliptin, a drug used in Japan for managing blood sugar levels in diabetic patients .

Antimycobacterial Activity

Research indicates that hybrid compounds incorporating this compound exhibit promising antimycobacterial properties against Mycobacterium smegmatis. These hybrids have shown potential as anti-tuberculosis agents with low cytotoxicity, making them suitable candidates for further development in infectious disease therapeutics .

Inhibitors of Protein Arginine Methyltransferases

The compound has also been investigated as a structural component in inhibitors targeting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The structural features of this compound allow it to interact effectively with the enzyme's active site, potentially leading to selective inhibition and therapeutic effects against tumor growth .

Multicomponent Reactions

The compound has been utilized in multicomponent reactions to synthesize complex organic molecules. For example, a study demonstrated the successful synthesis of 2,4-diamino derivatives through reactions involving salicylaldehydes and malononitrile dimer with 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one as a key intermediate . This showcases the compound's versatility in organic synthesis.

Material Science

In material science, the incorporation of trifluoromethyl groups in pyrazole derivatives enhances their thermal stability and solubility characteristics. These properties make them suitable for applications in developing advanced materials such as polymers and coatings that require specific chemical resistance and durability .

Case Studies and Research Findings

StudyApplicationFindings
Antidiabetic DrugSynthesis of Teneligliptin from derivatives showed effective blood sugar management.
AntimycobacterialHybrid compounds demonstrated low cytotoxicity and significant activity against M. smegmatis.
Cancer InhibitionCompounds targeting PRMT5 showed potential for selective inhibition with therapeutic implications.
Organic SynthesisSuccessful multicomponent synthesis yielded complex pyrazole derivatives with high yields.

Comparación Con Compuestos Similares

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Comparison: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its amine group, which can participate in additional hydrogen bonding and other interactions compared to its analogs with hydroxyl or ketone groups. This difference can significantly affect its reactivity and biological activity .

Actividad Biológica

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with trifluoromethyl ketones. This method allows for the introduction of the trifluoromethyl group, which is known to enhance biological activity.

Antioxidant Properties

Research indicates that compounds containing the pyrazole core, including this compound, exhibit significant antioxidant activity. A study comparing various derivatives found that this compound demonstrated comparable radical-binding activity to established antioxidants like edaravone (EDA) in ABTS assays (Table 1) .

CompoundTEAC Value
EDA0.13
CF3-Pyrazole0.12

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown inhibitory effects on several cancer cell lines, including lung, colorectal, and breast cancers. The mechanism is believed to involve the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Case Study: Anticancer Efficacy
In vitro studies on breast cancer cell line MDA-MB-231 demonstrated that derivatives of this pyrazole effectively reduced cell viability with IC50 values in the micromolar range (Table 2) .

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.07
A549 (Lung)10.50
HCT116 (Colorectal)8.00

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives, including this compound, have been linked to their ability to mitigate oxidative stress. Studies suggest that these compounds can protect neuronal cells from damage induced by oxidative agents .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : It has been shown to inhibit kinases involved in cancer progression.
  • Antioxidant Activity : The trifluoromethyl group enhances the compound's ability to scavenge free radicals.
  • Cell Cycle Modulation : The compound induces cell cycle arrest, particularly in cancer cells.

Safety Profile

Safety assessments indicate that while this compound exhibits promising biological activities, it also poses certain risks. It is classified as a skin and eye irritant and may cause respiratory irritation upon exposure .

Propiedades

IUPAC Name

2-phenyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZQHBMKRKOPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655610
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182923-55-3
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,4,4-Trifluoro-3-oxo-butyronitrile and phenylhydrazine were combined by the procedure of Example B11 to provide 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. 1H-NMR (400 MHz, DMSO-d6) δ 7.59-7.50 (m, 4 H), 7.42 (m, 1 H), 5.78 (s, 1 H), 5.73 (br s, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4,4,4-trifluoro-3-oxobutanenitrile (2.056 g, 15 mmol) and phenylhydrazine hydrochloride (2.169 g, 15 mmol) in EtOH was heated at 90° C. for 8 hours. The reaction was quchened with water, basified with saturated NaHCO3 solution, and extracted with CH2Cl2. Extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum to afford 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as yellow solid (3.089 g, 91%). 1H NMR (300 MHz, CDCl3) δ 7.54 (m, 5H), 5.85 (s, 1H), 3.95 (br, 2H); LC-MS (ESI) m/z 228 (M+H)+.
Quantity
2.056 g
Type
reactant
Reaction Step One
Quantity
2.169 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.93 g, 16 mmol) and phenylhydrazine (1.947 g, 18 mmol) in EtOH (15 mL) was heated at 95° C. for 8 hours. The reaction was quenched with water and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants to afford 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a yellow solid (2.23 g, 66%). 1H NMR (300 MHz, CDCl3) δ 7.51 (m, 5H), 5.87 (s, 1H), 3.93 (br, 2H); LC-MS (ESI) m/z 228 (M+H)+.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
1.947 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4,4,4-trifluoro-3-oxobutanenitrile (2.056 g, 15 mmol) and phenylhydrazine hydrochloride (2.169 g, 15 mmol) in EtOH was heated at 90° C. for 8 hours. The reaction was quenched with water, basified with saturated NaHCO3 solution, and extracted with CH2Cl2. Extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum to afford 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as yellow solid (3.089 g, 91%). 1H NMR (300 MHz, CDCl3) δ 7.54 (m, 5H), 5.85 (s, 1H), 3.95 (br, 2H); LC-MS (ESI) m/z 228 (M+H)+.
Quantity
2.056 g
Type
reactant
Reaction Step One
Quantity
2.169 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.